molecular formula C8H4F3NO4S B2774520 5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 2445784-40-5

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2774520
CAS No.: 2445784-40-5
M. Wt: 267.18
InChI Key: NVPLGWNNUDLPDF-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trifluoromethoxy group attached to the benzothiazole ring, which imparts unique chemical and physical properties

Scientific Research Applications

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

The synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(trifluoromethoxy)-2-aminobenzenesulfonamide with a suitable oxidizing agent to form the desired benzothiazole derivative. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-(trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be compared with other benzothiazole derivatives, such as:

    1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one: This compound also exhibits biological activities but differs in its chemical structure and specific applications.

    5-arylazothiazoles: These compounds have similar heterocyclic structures but different substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1,1-dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-4-1-2-6-5(3-4)7(13)12-17(6,14)15/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPLGWNNUDLPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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